molecular formula C30H46O5 B1228416 Quillaic acid

Quillaic acid

Cat. No.: B1228416
M. Wt: 486.7 g/mol
InChI Key: MQUFAARYGOUYEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quillaic acid is a triterpenoid compound derived from the bark of the Quillaja saponaria tree, commonly known as the soapbark tree. This compound is a key component of saponins, which are glycosides known for their ability to produce foam in aqueous solutions due to their amphipathic nature. This compound is known for its immunoadjuvant, hypocholesterolemic, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Quillaic acid can be isolated from saponins through acid hydrolysis. The process involves breaking down the saponins into their aglycone (sapogenin) and sugar components. This is typically achieved by treating the saponins with a strong acid such as hydrochloric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves the extraction of saponins from the bark of the Quillaja saponaria tree. The bark is first dried and ground into a fine powder. The powder is then subjected to extraction using water or an aqueous alcohol solution. The extract is purified through ultrafiltration to remove low molecular weight contaminants .

Chemical Reactions Analysis

Types of Reactions

Quillaic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound that have enhanced biological activities or improved stability for industrial applications .

Scientific Research Applications

Quillaic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Quillaic acid is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:

This compound stands out due to its potent immunoadjuvant properties and its ability to form stable complexes with various molecules, making it highly valuable in vaccine development and other medical applications .

Properties

IUPAC Name

9-formyl-5,10-dihydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O5/c1-25(2)13-14-30(24(34)35)19(15-25)18-7-8-21-26(3)11-10-22(32)27(4,17-31)20(26)9-12-28(21,5)29(18,6)16-23(30)33/h7,17,19-23,32-33H,8-16H2,1-6H3,(H,34,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUFAARYGOUYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C=O)O)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871799
Record name 3,16-Dihydroxy-23-oxoolean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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